(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate
Overview
Description
It has the molecular formula C37H72O5 and a molecular weight of 596.96 g/mol . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptadecanoin can be synthesized through the esterification of glycerol with heptadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where glycerol and heptadecanoic acid are heated together in the presence of the catalyst until the desired diheptadecanoin is formed .
Industrial Production Methods
In an industrial setting, diheptadecanoin can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and heptadecanoic acid into a reactor, where they are mixed and heated in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity diheptadecanoin .
Chemical Reactions Analysis
Types of Reactions
Diheptadecanoin undergoes various chemical reactions, including:
Oxidation: Diheptadecanoin can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert diheptadecanoin into alcohols.
Hydrolysis: Diheptadecanoin can be hydrolyzed to yield glycerol and heptadecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
Hydrolysis: Glycerol and heptadecanoic acid.
Scientific Research Applications
Diheptadecanoin has various applications in scientific research, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular membranes and energy storage.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and other commercial products.
Mechanism of Action
Diheptadecanoin exerts its effects through interactions with biological membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, diheptadecanoin can be metabolized by lipases to release glycerol and heptadecanoic acid, which are further utilized in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Triheptanoin: A triglyceride with three heptanoic acid chains.
Heptadecanoic acid: A saturated fatty acid with a 17-carbon chain.
Glycerol: A simple polyol compound.
Uniqueness
Diheptadecanoin is unique due to its specific structure as a diacylglycerol with two heptadecanoic acid chains. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSOLIGXMKFAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233338 | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(17:0/0:0/17:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0093791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71431-35-1 | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71431-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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